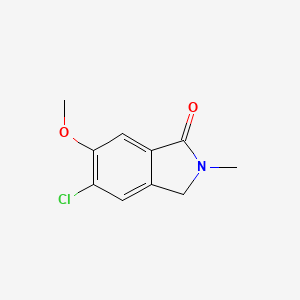
5-Chloro-6-methoxy-2-methylisoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-methoxy-2-methylisoindolin-1-one is a chemical compound with the molecular formula C10H10ClNO2 and a molecular weight of 211.64 g/mol . It belongs to the class of isoindolinone derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methoxy-2-methylisoindolin-1-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-chloro-2-methylbenzoic acid with methoxyamine hydrochloride in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, followed by cyclization to form the isoindolinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methoxy-2-methylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoindolinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-6-methoxy-2-methylisoindolin-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-6-methoxy-2-methylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methylisoindolin-1-one
- 6-Methoxy-2-methylisoindolin-1-one
- 5-Chloro-6-methoxyisoindolin-1-one
Uniqueness
5-Chloro-6-methoxy-2-methylisoindolin-1-one is unique due to the presence of both chloro and methoxy substituents on the isoindolinone ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C10H10ClNO2 |
|---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
5-chloro-6-methoxy-2-methyl-3H-isoindol-1-one |
InChI |
InChI=1S/C10H10ClNO2/c1-12-5-6-3-8(11)9(14-2)4-7(6)10(12)13/h3-4H,5H2,1-2H3 |
InChI Key |
LYGKIGDSRLQMHT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=CC(=C(C=C2C1=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


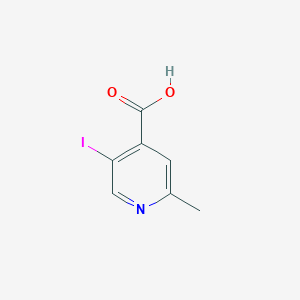



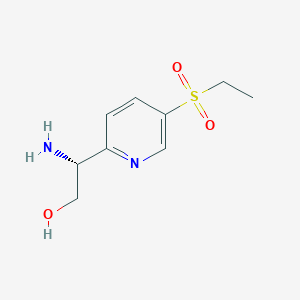


![3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B11763114.png)
![4,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidine](/img/structure/B11763115.png)
![Methyl 2-azabicyclo[2.2.2]octane-5-carboxylate](/img/structure/B11763124.png)
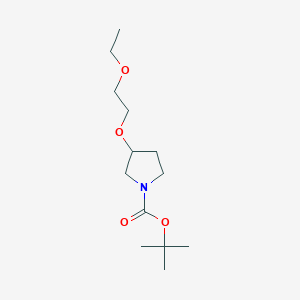
![2-(Hydroxymethyl)benzo[D]thiazole-5-carboxylic acid](/img/structure/B11763135.png)
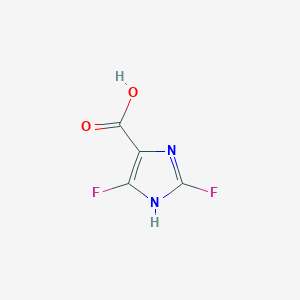
![rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane](/img/structure/B11763147.png)
